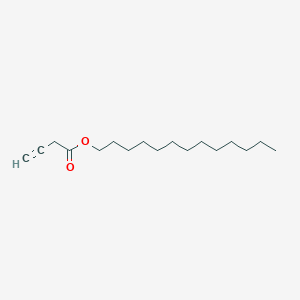

Tridecyl but-3-ynoate

Description

Tridecyl but-3-ynoate is an ester compound characterized by a tridecyl (C₁₃H₂₇) alkyl chain esterified to a but-3-ynoate group (C₄H₅O₂). The but-3-ynoate moiety contains a terminal alkyne group at position 3, conferring unique reactivity compared to saturated or olefinic esters.

Properties

CAS No. |

93789-30-1 |

|---|---|

Molecular Formula |

C17H30O2 |

Molecular Weight |

266.4 g/mol |

IUPAC Name |

tridecyl but-3-ynoate |

InChI |

InChI=1S/C17H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-16-19-17(18)15-4-2/h2H,3,5-16H2,1H3 |

InChI Key |

QCVMPXOGNMDFKF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCOC(=O)CC#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tridecyl but-3-ynoate typically involves the esterification of but-3-ynoic acid with tridecanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of flow microreactor systems has been reported to provide a more sustainable and efficient method for the synthesis of esters .

Chemical Reactions Analysis

Types of Reactions: Tridecyl but-3-ynoate can undergo various chemical reactions, including:

Oxidation: The alkyne group in this compound can be oxidized to form diketones or carboxylic acids.

Reduction: The alkyne group can be reduced to form alkenes or alkanes using hydrogenation reactions.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly used for hydrogenation.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of various ester derivatives.

Scientific Research Applications

Tridecyl but-3-ynoate has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tridecyl but-3-ynoate involves its interaction with specific molecular targets and pathways. The alkyne group in the compound can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzymatic activities and cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

The following analysis compares tridecyl but-3-ynoate with structurally related esters, emphasizing differences in reactivity, physical properties, and applications.

Structural and Functional Group Analysis

| Compound | Molecular Formula | Key Functional Groups | Reactivity Profile |

|---|---|---|---|

| This compound | C₁₇H₂₈O₂ | Alkyne (C≡C), ester | High: Alkyne participates in cycloaddition, hydrogenation |

| Tridecyl 9-hydroxynonanoate | C₂₂H₄₂O₃ | Hydroxyl (-OH), ester | Moderate: Hydroxyl enables H-bonding, oxidation |

| Carbonic acid, prop-1-en-2-yl tridecyl ester | C₁₇H₃₂O₃ | Alkene (C=C), ester | Low: Alkene undergoes slower addition vs. alkyne |

| Tridecyl phosphate | C₁₃H₂₇PO₄ | Phosphate ester | High: Hydrolytic instability, surfactant properties |

Key Insights :

- The alkyne in this compound distinguishes it from hydroxylated (tridecyl 9-hydroxynonanoate) or olefinic (carbonic acid derivative) analogs, enabling rapid covalent bond formation .

- Tridecyl phosphate lacks organic acid-derived ester groups but exhibits distinct surfactant behavior due to its phosphate head .

Key Insights :

- The hydrophobicity of tridecyl esters correlates with their long alkyl chains, but polar groups (e.g., hydroxyl in tridecyl 9-hydroxynonanoate) enhance solubility in alcohols or ketones .

- This compound’s alkyne group may reduce solubility compared to saturated esters but enhances utility in polymer networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.